2-[[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methoxy]-1H-isoindole-1,3(2h)-dione
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Overview
Description
2-(4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)acetic acid is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an isoindole moiety, and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)acetic acid typically involves multiple steps, starting with the preparation of the isoindole and triazole intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, play a critical role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)acetic acid involves its interaction with molecular targets through its functional groups. The triazole ring can participate in hydrogen bonding and π-π interactions, while the isoindole moiety can engage in aromatic stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid: Similar structure but lacks the triazole ring.
Uniqueness
The presence of both the triazole ring and the isoindole moiety in 2-(4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)acetic acid makes it unique compared to other similar compounds.
Properties
Molecular Formula |
C13H10N4O5 |
---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
2-[4-[(1,3-dioxoisoindol-2-yl)oxymethyl]triazol-1-yl]acetic acid |
InChI |
InChI=1S/C13H10N4O5/c18-11(19)6-16-5-8(14-15-16)7-22-17-12(20)9-3-1-2-4-10(9)13(17)21/h1-5H,6-7H2,(H,18,19) |
InChI Key |
HDGFHWZSXFEYGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CN(N=N3)CC(=O)O |
Origin of Product |
United States |
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